

Edetol (Quadrol): A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Edetol*

Cat. No.: *B1671103*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **Edetol**, also known as Quadrol. **Edetol**, chemically N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, is a versatile compound utilized in various industrial and pharmaceutical applications. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating the known characteristics of **Edetol** and providing standardized methodologies for its further investigation.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine	[1][2]
Synonyms	Edetol, Quadrol, (Ethylenedinitrilo)tetra-2-propanol	[3][4][5]
CAS Number	102-60-3	[1][2]
Molecular Formula	C ₁₄ H ₃₂ N ₂ O ₄	[3][4]
Molecular Weight	292.42 g/mol	[3]
Appearance	Clear, colorless to pale yellow viscous liquid	[3]
pH (10 g/L in water)	10.4	

Solubility Data

Quantitative solubility data for **Edetol** in various solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility are consistently reported.

Table 2.1: Qualitative Solubility of **Edetol**

Solvent	Solubility	Reference
Water	Miscible	[6]
Methanol	Miscible	[6]
Ethanol	Miscible	[6]
Toluene	Miscible	[6]
Ethylene Glycol	Miscible	[6]
Perchloroethylene	Miscible	[6]
Propylene Glycol	Clearly Soluble (at room temperature)	[1]
Mineral Oils	Forms dull dispersions	[1]

Table 2.2: Solubility in Formulated Systems

Solvent System	Concentration	Observation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	Clear solution
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL	Clear solution
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	Clear solution

Stability Data

Detailed quantitative stability data for **Edetol**, such as degradation kinetics under various stress conditions, is limited. The available information primarily pertains to its general stability and incompatibilities.

Table 3.1: General Stability and Incompatibility of **Edetol**

Condition	Observation	Reference
General Stability	Stable under normal temperatures and pressures.	[7]
Incompatible with	Acids, Acid Chlorides, Acid Anhydrides, Oxidizing Agents, Chloroformates.	[7]

Experimental Protocols

Given the lack of detailed published protocols for **Edetol**, this section provides generalized but comprehensive methodologies for determining solubility and stability, based on standard pharmaceutical practices.

Protocol for Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of **Edetol** in various solvents.

Objective: To determine the concentration of a saturated solution of **Edetol** in a specific solvent at a controlled temperature.

Materials:

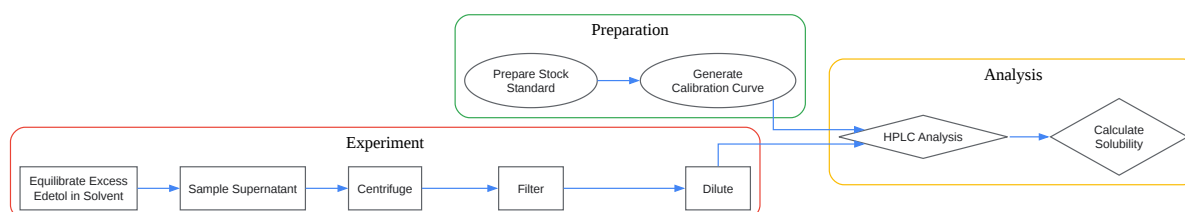
- **Edetol** (Quadrol)
- Selected solvents (e.g., water, ethanol, propylene glycol)
- Analytical balance
- Constant temperature shaker bath or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)

Procedure:

- Preparation of Stock Standard: Accurately weigh a known amount of **Edetol** and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
- Calibration Curve: Prepare a series of calibration standards by diluting the stock standard solution. Analyze these standards using the HPLC method to generate a calibration curve.
- Equilibrium Solubility Measurement:
 - Add an excess amount of **Edetol** to a known volume of the selected solvent in a sealed container.
 - Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, allow the suspension to settle.
- Sample Preparation and Analysis:
 - Carefully withdraw an aliquot of the supernatant.
 - Centrifuge the aliquot to separate any undissolved solid.
 - Filter the supernatant through a syringe filter.
 - Dilute the filtered solution with a suitable solvent to a concentration within the range of the calibration curve.
 - Analyze the diluted sample by HPLC.

- Calculation: Determine the concentration of **Edetol** in the saturated solution using the calibration curve and the dilution factor. Express the solubility in units such as mg/mL or g/100mL.



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Solubility Determination Workflow

Protocol for Forced Degradation Study

This protocol is a generalized approach based on ICH guidelines for conducting forced degradation studies to identify potential degradation products and pathways for **Edetol**.

Objective: To investigate the stability of **Edetol** under various stress conditions and to develop a stability-indicating analytical method.

Materials:

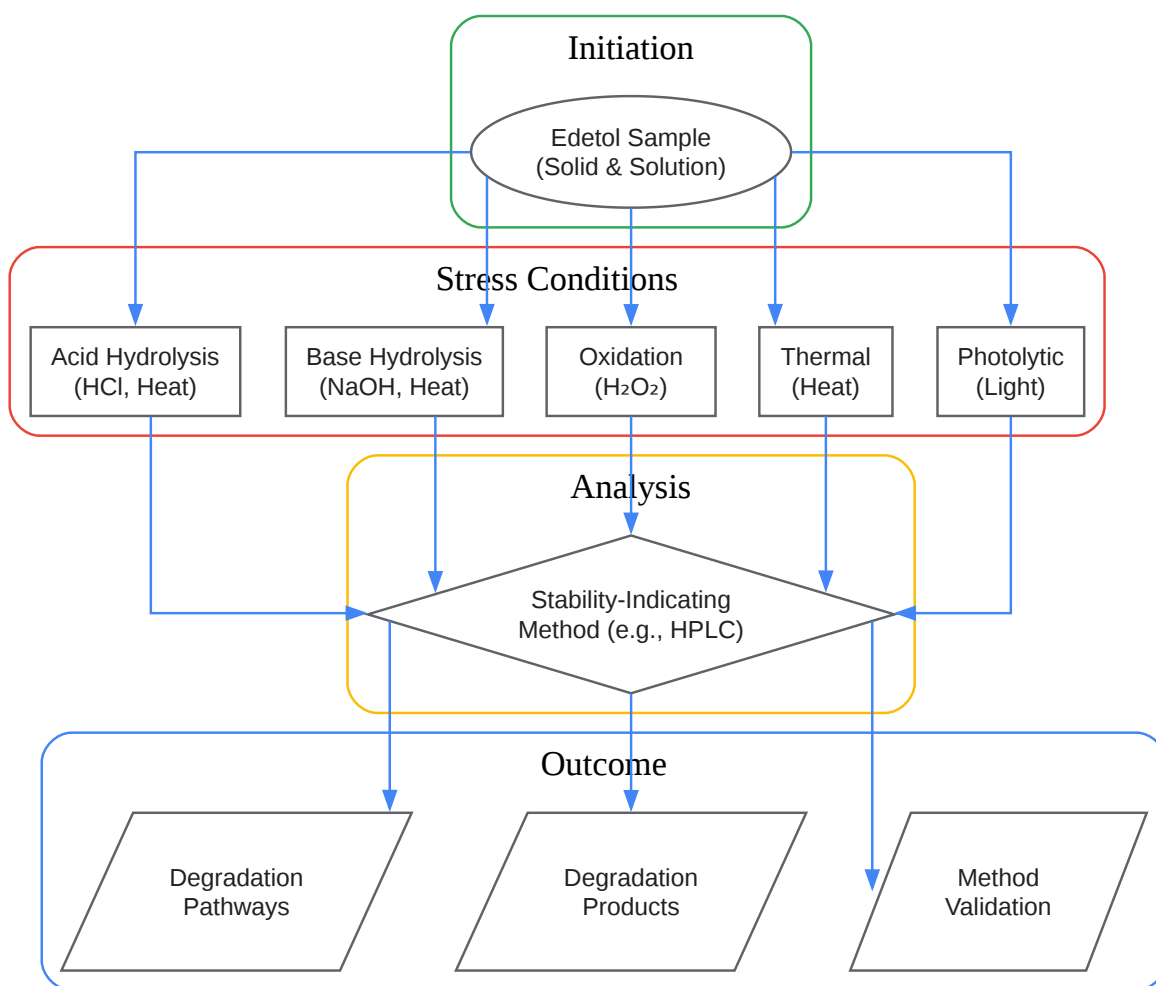
- **Edetol** (Quadrol)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Deionized water

- Photostability chamber
- Oven
- HPLC or LC-MS system
- pH meter

Procedure:

- Preparation of Sample Solutions: Prepare stock solutions of **Edetol** in a suitable solvent (e.g., water or methanol) at a known concentration.
- Stress Conditions:
 - Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
 - Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
 - Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.
 - Thermal Degradation: Expose the solid **Edetol** and a solution of **Edetol** to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period.
 - Photostability: Expose the solid **Edetol** and a solution of **Edetol** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
- Sample Analysis:
 - At appropriate time points, withdraw samples from each stress condition.
 - Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., gradient reverse-phase HPLC with UV or MS detection).

- Data Evaluation:
 - Compare the chromatograms of the stressed samples with the control to identify any degradation products.
 - Determine the percentage of degradation of **Edetol**.
 - If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS/MS and NMR may be necessary.



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Forced Degradation Study Workflow

Conclusion

This technical guide consolidates the currently available public information on the solubility and stability of **Edetol** (Quadrol). While quantitative data is sparse, the qualitative information provides a solid foundation for its application in research and development. The provided experimental protocols offer a standardized framework for generating the necessary quantitative data to support formulation development and regulatory submissions. It is recommended that researchers perform specific solubility and stability studies tailored to their unique formulations and storage conditions to ensure product quality and efficacy.

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